1,18-Dibromooctadecane

Descripción general

Descripción

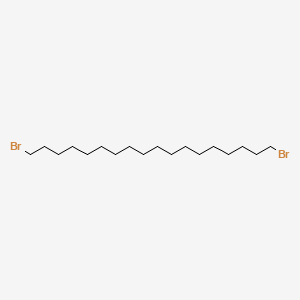

1,18-Dibromooctadecane is an organic compound with the molecular formula C18H36Br2. It is a long-chain alkyl bromide, specifically a dibromo derivative of octadecane. This compound is known for its utility in various chemical reactions and applications, particularly in organic synthesis and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,18-Dibromooctadecane can be synthesized through the bromination of octadecane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet (UV) light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radicals attack the octadecane molecule, resulting in the substitution of hydrogen atoms with bromine atoms at the terminal positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction conditions. The use of bromine and a suitable radical initiator under controlled temperature and pressure conditions allows for the large-scale production of this compound .

Análisis De Reacciones Químicas

Types of Reactions

1,18-Dibromooctadecane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms in this compound can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), sodium alkoxides (NaOR), and primary or secondary amines.

Major Products

Nucleophilic Substitution: The major products are the corresponding substituted octadecanes, such as 1,18-dihydroxyoctadecane or 1,18-diaminooctadecane.

Reduction: The major product is octadecane.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Organic Synthesis

- Surfactants and Emulsifiers: 1,18-Dibromooctadecane is utilized as a precursor in the synthesis of surfactants. Its long hydrophobic chain enhances the emulsifying properties of surfactants, making them effective in various formulations.

- Lubricants: The compound serves as a lubricant additive due to its ability to reduce friction and wear in mechanical systems.

-

Nanotechnology

- Carbon Nanotube Functionalization: It is employed in the functionalization of carbon nanotubes (CNTs), particularly in the synthesis of shortened single-walled carbon nanotubes (s-SWCNTs). This application is crucial for enhancing the electrical and mechanical properties of CNTs used in electronics and materials science .

-

Biological Applications

- Drug Delivery Systems: Research indicates potential use in drug delivery systems where its hydrophobic characteristics can facilitate the encapsulation of therapeutic agents. The compound's ability to form micelles enhances the bioavailability of poorly soluble drugs .

- Cell Membrane Studies: Due to its amphiphilic nature, this compound is used to study membrane dynamics and interactions with biomolecules, providing insights into cell membrane behavior under various conditions.

- Agricultural Chemistry

Case Studies

Case Study 1: Functionalization of Carbon Nanotubes

A study demonstrated that treating CNTs with this compound significantly improved their dispersibility in organic solvents. This functionalization process was crucial for developing high-performance nanocomposites used in electronic applications.

Case Study 2: Drug Delivery Mechanisms

In pharmacological studies, this compound was incorporated into lipid-based carriers for delivering anticancer drugs. The results indicated improved drug solubility and sustained release profiles compared to conventional delivery systems, highlighting its potential in targeted therapy .

Mecanismo De Acción

The mechanism of action of 1,18-dibromooctadecane primarily involves its reactivity as an alkylating agent. The bromine atoms at the terminal positions can undergo nucleophilic substitution reactions, allowing the compound to introduce alkyl groups into other molecules. This reactivity is exploited in organic synthesis to modify and functionalize various substrates .

Comparación Con Compuestos Similares

Similar Compounds

1-Bromooctadecane: A monobromo derivative of octadecane with a single bromine atom at one end of the alkyl chain.

1,18-Diiodooctadecane: A diiodo derivative of octadecane with iodine atoms at both terminal positions.

1,18-Dichlorooctadecane: A dichloro derivative of octadecane with chlorine atoms at both terminal positions.

Uniqueness

1,18-Dibromooctadecane is unique due to the presence of two bromine atoms at the terminal positions of the alkyl chain. This dual functionality allows for more versatile chemical modifications compared to its mono-substituted counterparts. The bromine atoms also provide a good leaving group for nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Actividad Biológica

1,18-Dibromooctadecane (DBO) is a dibromoalkane with significant implications in various biological contexts, particularly in studies related to its antimicrobial and cytotoxic properties. This article reviews the biological activity of DBO, synthesizing findings from diverse sources to present a comprehensive overview of its effects on biological systems.

This compound is characterized by its long hydrophobic carbon chain, which influences its solubility and interaction with biological membranes. The presence of bromine atoms enhances its reactivity and potential biological activity.

Biological Activity Overview

The biological activity of DBO has been explored primarily through its effects on microbial organisms and cancer cells.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of DBO. Notably:

- Inhibition of Biofilm Formation : DBO has been shown to inhibit biofilm formation in Streptococcus mutans, a bacterium implicated in dental caries. The compound was effective in maintaining low bacterial viability near resin surfaces, indicating its potential as an antibacterial agent in dental applications .

- Comparison with Other Brominated Compounds : Research has indicated that DBO exhibits varying degrees of antibacterial activity compared to other brominated alkanes, with a notable biphasic response observed in lymph node assays, suggesting that longer carbon chains may enhance sensitization effects .

Cytotoxic Effects

DBO's cytotoxic effects have been examined in various cancer cell lines:

- Cytotoxicity Studies : In vitro studies have demonstrated that DBO can induce apoptosis in cancer cells. For instance, it was reported that certain brominated compounds exhibit significant cytotoxicity against human metastatic breast cancer cell lines, suggesting that DBO may also possess similar properties .

- Mechanism of Action : The mechanism by which DBO exerts its cytotoxic effects appears to involve disruption of cellular membranes and induction of oxidative stress, leading to programmed cell death .

Case Studies

Case Study 1: Antimicrobial Efficacy Against S. mutans

In a controlled laboratory setting, DBO was tested for its ability to inhibit the growth of S. mutans. The results indicated a significant reduction in bacterial viability when exposed to DBO at concentrations as low as 0.5 mM. The study highlighted the compound's potential application in dental materials to prevent biofilm formation.

Case Study 2: Cytotoxicity in Cancer Cells

In another study examining the cytotoxic effects of DBO on MDA-MB-231 breast cancer cells, researchers found that treatment with DBO led to a dose-dependent increase in apoptosis markers. The study utilized flow cytometry to quantify apoptotic cells and reported a significant increase in caspase-3 activity following treatment with 10 µM DBO .

Table 1: Antimicrobial Activity of this compound

| Concentration (mM) | % Inhibition of S. mutans |

|---|---|

| 0.1 | 20% |

| 0.5 | 50% |

| 1.0 | 80% |

Table 2: Cytotoxic Effects on MDA-MB-231 Cells

| Treatment (µM) | % Cell Viability | Caspase-3 Activity (Relative Units) |

|---|---|---|

| Control | 100% | 1 |

| 5 | 85% | 2 |

| 10 | 60% | 5 |

| 20 | 30% | 10 |

Propiedades

IUPAC Name |

1,18-dibromooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36Br2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h1-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHAZAOZCQDUFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCBr)CCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404454 | |

| Record name | 1,18-Dibromooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31772-06-2 | |

| Record name | 1,18-Dibromooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,18-Dibromooctadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.